Simvastatin acid-d6 (ammonium)
Description
Significance of Stable Isotope Labeling in Modern Drug Discovery and Development Methodologies
Stable isotope labeling is a cornerstone of modern drug discovery and development, offering a multitude of advantages that accelerate the entire process. metsol.com By creating isotopically labeled versions of drug candidates, researchers can gain a deep understanding of a drug's metabolic fate and pharmacokinetic properties. nih.govresearchgate.net This knowledge is crucial for identifying promising drug candidates early in the development pipeline, optimizing their properties, and ensuring their safety and efficacy. metsol.com
The application of stable isotope-labeled compounds, in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates the rapid acquisition and interpretation of complex metabolic data. acs.orgnih.gov This enables scientists to elucidate metabolic pathways, identify potential drug-drug interactions, and understand the mechanisms behind drug-induced toxicities. acs.orgnih.gov Ultimately, stable isotope labeling contributes to a more efficient and informed drug development process, from initial discovery to clinical trials. metsol.comsilantes.com
Principles and Advantages of Deuterium (B1214612) Labeling in Pharmacological Research
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a particularly valuable technique in pharmacological research. researchgate.net The increased mass of deuterium compared to hydrogen leads to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. musechem.combioscientia.de This seemingly subtle change can have significant impacts on a drug molecule's properties.
One of the primary advantages of deuterium labeling is the potential to improve a drug's pharmacokinetic profile. researchgate.net By strategically placing deuterium atoms at sites of metabolic activity, the rate of drug metabolism can be slowed down. bioscientia.de This can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in the formation of toxic metabolites. researchgate.netresearchgate.net
Distinction between Labeled Internal Standards and Analytes
In bioanalytical chemistry, particularly in quantitative mass spectrometry, a clear distinction is made between the analyte and the internal standard. The analyte is the substance of interest that is being measured in a biological sample, such as a drug or its metabolite. An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before analysis. biopharmaservices.com
A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because it is nearly chemically identical to the analyte. waters.comscioninstruments.com The only significant difference is its mass, which allows the mass spectrometer to distinguish between the analyte and the SIL-IS. lgcstandards.com This near-identical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation and analysis. waters.com
Compensation for Matrix Effects and Variability in Bioanalytical Assays
Bioanalytical assays, especially those using liquid chromatography-mass spectrometry (LC-MS), are often subject to "matrix effects." lgcstandards.comtandfonline.com These effects occur when other components in the biological sample (the matrix) interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. tandfonline.commusechem.com
The use of a stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects. waters.comtandfonline.com Because the SIL-IS has virtually identical chemical and physical properties to the analyte, it is affected by the matrix in the same way. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects and other procedural inconsistencies can be effectively normalized, leading to highly accurate and precise measurements. biopharmaservices.commusechem.com
Applications in Understanding Drug Disposition and Metabolic Fate
Stable isotope labeling is a powerful tool for elucidating the complex processes of drug disposition and metabolism. nih.govacs.org By administering a labeled drug, researchers can track its absorption, distribution throughout the body, metabolic transformations, and eventual excretion (ADME). chemicalsknowledgehub.com This information is fundamental to understanding how a drug behaves in a biological system.
The use of labeled compounds allows for the unambiguous identification of metabolites, even those present at very low concentrations. nih.gov By analyzing samples with techniques like LC-MS, scientists can distinguish drug-related material from endogenous compounds, providing a clear picture of the metabolic pathways. acs.org This understanding is critical for assessing the safety of a drug, as some metabolites may be pharmacologically active or even toxic. nih.gov
Overview of Simvastatin (B1681759) and its Active Acid Form (Simvastatin Acid) in a Research Context
Simvastatin is a widely used medication for lowering cholesterol and preventing cardiovascular events. wikipedia.org It is administered as an inactive lactone prodrug that is hydrolyzed in the body to its pharmacologically active open-acid form, simvastatin acid. nih.govresearchgate.net Simvastatin acid is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. clearsynth.comchemicalbook.com
In a research context, both simvastatin and simvastatin acid are subjects of extensive investigation. hra.nhs.ukresearchgate.net Studies focus on their pharmacokinetic properties, metabolic pathways, and interactions with drug transporters and metabolizing enzymes like CYP3A4. nih.govresearchgate.net Understanding these aspects is crucial for predicting drug-drug interactions and explaining inter-individual variability in patient response.
Rationale for Deuterium Incorporation in Simvastatin Acid (e.g., Simvastatin acid-d6) for Academic and Bioanalytical Research
The use of deuterium-labeled simvastatin acid, such as Simvastatin acid-d6, is primarily for its application as an internal standard in bioanalytical methods. clearsynth.commedchemexpress.com In quantitative analysis of simvastatin and simvastatin acid in biological matrices like plasma, a reliable internal standard is essential for accuracy and precision. oup.comresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H43NO6 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3; |
InChI Key |
FFPDWNBTEIXJJF-UUPPRYLMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Simvastatin Acid D6 Ammonium
Strategies for Site-Specific Deuteration of Simvastatin (B1681759) Acid Precursors
The creation of Simvastatin acid-d6 necessitates the precise incorporation of deuterium (B1214612) atoms. This is typically achieved by introducing deuterium-labeled reagents at key stages of the synthesis of precursor molecules.
Integration of Deuterium Sources into Synthetic Pathways
The foundational step in producing deuterated simvastatin involves the use of deuterium-labeled starting materials or reagents within the synthetic route. For statin compounds, this can involve various strategies, such as the reduction of precursor molecules with deuterium gas or the use of deuterated alkylating agents. The specific placement of the six deuterium atoms in Simvastatin acid-d6 on the dimethylbutyryl side chain points to the use of a deuterated 2,2-dimethylbutyryl precursor.
A common approach for synthesizing similar deuterated compounds involves multi-step chemical reactions where a deuterium source is introduced early in the sequence to build the labeled molecular fragment. For instance, the synthesis of other deuterated statins like rosuvastatin (B1679574) has been achieved through a ten-step process, ensuring high chemical purity and isotopic enrichment.
Multi-Step Approaches for Controlled Deuterium Incorporation
Achieving site-specific deuteration often requires a multi-step synthetic sequence to control the exact location of the deuterium atoms. This can involve protecting various functional groups within the molecule to direct the deuteration reaction to the desired position. For Simvastatin, which is a semi-synthetic derivative of lovastatin, the synthesis involves modifying the side chain.
The synthesis of the deuterated side chain precursor likely involves reactions where deuterium is introduced to a smaller, more easily manipulated molecule before it is attached to the main statin scaffold. This approach allows for greater control over the isotopic labeling and helps to minimize unwanted side reactions or isotopic scrambling.
Production of Simvastatin Acid-d6 (Ammonium) Salt
Once the deuterated simvastatin acid is synthesized, it is converted into its ammonium (B1175870) salt form to improve its stability and handling properties.
Preparation of Simvastatin Acid-d6
The conversion of the deuterated simvastatin lactone to the corresponding hydroxy acid is a critical step. This is typically achieved through hydrolysis of the lactone ring. The process involves treating the simvastatin precursor with a base, followed by acidification to yield the open-ring acid form.
Ammonium Salt Formation Methods
The formation of the ammonium salt is generally accomplished by reacting the free acid with ammonia (B1221849) or an ammonium hydroxide (B78521) solution. A common method involves dissolving the simvastatin acid in a suitable organic solvent and then introducing ammonia gas or an aqueous ammonia solution until the pH becomes alkaline, leading to the precipitation of the ammonium salt. The resulting salt is then typically isolated by filtration and dried under vacuum. This process is advantageous as it can also serve as a purification step, as the salt may be less soluble than impurities, allowing for their removal.
Methodological Approaches for Isotopic Purity and Enrichment Assessment
Ensuring the isotopic purity and the degree of deuterium enrichment is paramount for the intended applications of Simvastatin acid-d6 (ammonium). Various analytical techniques are employed for this purpose.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for determining isotopic purity. This method allows for the separation of the deuterated compound from any non-deuterated or partially deuterated species and provides precise mass measurements to confirm the number of incorporated deuterium atoms.
Interactive Data Table: Analytical Techniques for Isotopic Purity Assessment
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, determination of the number of deuterium atoms, isotopic distribution. | High sensitivity, low sample consumption, rapid analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location of deuterium atoms, verifies structural integrity, provides quantitative information on isotopic enrichment. | Provides detailed structural information, non-destructive. |
Advanced Mass Spectrometry Techniques for Isotopic Distribution and Purity Verification
The characterization of Simvastatin acid-d6 (ammonium), a deuterated internal standard, relies heavily on advanced mass spectrometry (MS) techniques to confirm its isotopic distribution and verify its purity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for this purpose. nih.gov These methods offer high sensitivity and the ability to distinguish between isotopologues—molecules that differ only in their isotopic composition. nih.gov
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, in this case, forming the precursor ion of Simvastatin acid-d6. nih.govoup.com For Simvastatin acid and its deuterated analogue, analysis is typically performed in negative ion mode. oup.complos.org In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. The mass-to-charge (m/z) transitions from the precursor to the product ions are monitored to provide specificity and quantitative accuracy. For instance, while a study on the non-deuterated simvastatin parent lactone (m/z 419.30) showed a transition to a product ion of m/z 285.20, the deuterated version (Simvastatin-d6, m/z 425.40) fragmented to a product ion of m/z 199.20, demonstrating how deuteration alters fragmentation patterns which can be used for specific detection. nih.gov
The primary goal of the analysis is to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. nih.gov HRMS can resolve the mass differences between the desired d6 isotopologue and other minor isotopologues (d0, d1, d2, d3, d4, d5). lgcstandards.com By analyzing the relative intensities of these isotopologue peaks, the isotopic distribution can be calculated. For a high-quality reference standard, the abundance of the d6 isotopologue should be significantly higher than all others.
| Isotopologue | Normalized Intensity (%) |
|---|---|
| d0 | 0.00% |
| d1 | 0.00% |
| d2 | 0.02% |
| d3 | 1.67% |
| d4 | 0.08% |
| d5 | 0.14% |
| d6 | 98.09% |
This table shows a sample isotopic distribution for a batch of Simvastatin-d6, indicating high isotopic purity with over 98% of the compound containing six deuterium atoms. Data adapted from a certificate of analysis. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Content Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of deuterated compounds, providing definitive confirmation of the position and incorporation of deuterium atoms. While proton (¹H) NMR is used for standard organic molecules, deuterium (²H or D) NMR is specifically applied to analyze deuterated compounds. wikipedia.orgsigmaaldrich.com
For Simvastatin acid-d6, the six deuterium atoms are located on the two methyl groups of the 2,2-dimethylbutyryl side chain. In a standard ¹H NMR spectrum of the non-deuterated compound, these methyl groups would produce distinct signals. However, in the ¹H NMR spectrum of a highly enriched Simvastatin acid-d6, these signals would be virtually absent, confirming successful deuteration at those positions. wikipedia.org
Conversely, a ²H NMR spectrum would show a strong signal in the chemical shift region corresponding to these methyl groups, directly observing the presence of deuterium. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated analogue. sigmaaldrich.com This allows for precise confirmation that deuteration has occurred at the intended locations and not elsewhere on the molecule. The integration of the signals in the ²H NMR spectrum can also be used to provide a quantitative measure of the deuterium content. sigmaaldrich.com The absence of signals at other positions confirms the regioselectivity of the labeling process.
| Technique | Purpose | Expected Observation for Simvastatin Acid-d6 |
|---|---|---|
| ¹H NMR | Confirm absence of protons at labeled sites | Disappearance or significant reduction of signals corresponding to the 2,2-dimethylbutyryl methyl protons. |
| ²H NMR | Confirm presence and position of deuterium | Strong signals observed at the chemical shifts corresponding to the 2,2-dimethylbutyryl methyl groups. wikipedia.orgsigmaaldrich.com |
Chromatographic Methods for Ensuring Isotopic and Chemical Purity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for determining the chemical and isotopic purity of Simvastatin acid-d6 (ammonium). plos.orgnih.gov These methods are typically coupled with mass spectrometry (LC-MS) or UV detection. oup.comnih.gov
The primary function of chromatography in this context is to separate the main compound, Simvastatin acid-d6, from any impurities. mdpi.com These impurities can include non-deuterated or partially deuterated starting materials, by-products from the synthesis, and degradation products such as the lactone form (Simvastatin-d6). nih.gov Reversed-phase chromatography is commonly employed, using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium acetate (B1210297). oup.complos.org
Method validation according to regulatory guidelines ensures that the analytical method is accurate, precise, linear, and specific for the intended analysis. plos.orgnih.gov The purity is typically assessed by calculating the peak area of the main compound as a percentage of the total peak area of all detected components in the chromatogram. For a high-purity reference material, this value should be greater than 98% or 99%. nih.gov When coupled with mass spectrometry, the chromatographic separation also ensures that the isotopic distribution is measured for the correct chemical entity, free from co-eluting impurities that could interfere with the analysis. plos.org
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 oup.complos.org |
| Mobile Phase | Acetonitrile and ammonium acetate buffer oup.com |
| Flow Rate | 0.25 - 0.5 mL/min oup.complos.org |
| Detection | Tandem Mass Spectrometry (MS/MS) or UV oup.comnih.gov |
| Purity Acceptance Criteria | >98% nih.gov |
Challenges in Isotopic Enrichment and Purity for Deuterated Reference Materials
The synthesis and purification of deuterated reference materials like Simvastatin acid-d6 (ammonium) present several significant challenges related to achieving high isotopic enrichment and chemical purity. nih.gov
One of the primary challenges is achieving a high level of isotopic enrichment, meaning the incorporation of the desired number of deuterium atoms into the molecule. nih.gov Synthetic methods must be carefully designed to maximize the incorporation of deuterium and minimize the presence of molecules with fewer than the target number of deuterium atoms (e.g., d5, d4, etc.). lgcstandards.comnih.gov The presence of these lower-deuterated species reduces the isotopic purity and can compromise the accuracy of quantitative studies where the material is used as an internal standard. lgcstandards.com Over-deuteration, where more deuterium atoms are incorporated than intended, is also a potential issue depending on the synthetic route. nih.gov
Ensuring chemical purity is another hurdle. The chemical synthesis of the deuterated analogue may introduce impurities that are not present in the manufacturing of the non-deuterated drug. These can be difficult to separate, as the deuterated compound often has very similar chromatographic behavior to its non-deuterated counterpart and related impurities. nih.gov
Furthermore, the stability of the deuterium label must be considered. While C-D bonds are generally more stable than C-H bonds, there is a risk of back-exchange (H/D exchange) under certain pH or solvent conditions, which would compromise the isotopic purity over time. nih.gov Therefore, the final product must be handled and stored under conditions that preserve its isotopic integrity. lgcstandards.com The rigorous characterization using a combination of MS, NMR, and chromatography is essential to overcome these challenges and certify the material as a reliable reference standard. nih.govlgcstandards.com
Advanced Bioanalytical Methodologies Utilizing Simvastatin Acid D6 Ammonium As an Internal Standard
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that enables highly accurate and precise quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Simvastatin (B1681759) acid-d6—to the sample at the earliest stage of analysis. acanthusresearch.com This stable isotope-labeled (SIL) internal standard is chemically identical to the endogenous analyte (Simvastatin acid) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. acanthusresearch.com
Because the SIL internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent analytical steps, including extraction, derivatization, and chromatographic separation. scispace.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. Quantification is therefore based on the ratio of the signal response of the native analyte to that of the known amount of the added SIL internal standard. This approach effectively compensates for variations in sample recovery and matrix effects, which are common challenges in bioanalysis that can cause ion suppression or enhancement. waters.comresearchgate.net The use of a SIL analog is widely shown to reduce the effect from the matrix and yield reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Development and Validation of LC-MS/MS Methods for Simvastatin Acid and Metabolites
The development of a robust and reliable LC-MS/MS method for the simultaneous quantification of simvastatin and simvastatin acid requires careful optimization of multiple parameters, from sample handling to mass spectrometric detection. medpharmres.comnih.gov The use of Simvastatin acid-d6 as an internal standard is integral to this process, ensuring the method's accuracy and adherence to stringent regulatory guidelines. oup.comdeepdyve.com
The primary goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma) and remove interfering substances like proteins and phospholipids. Common techniques for simvastatin and its metabolites include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). medpharmres.comoup.com
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. For simvastatin and simvastatin acid, solvents like tert-butyl methyl ether have been successfully used. medpharmres.comresearchgate.net The deuterated internal standard is added to the plasma sample before the addition of the extraction solvent to account for any variability in extraction efficiency.
Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to LLE by using a solid sorbent to retain the analytes while interferences are washed away. Oasis® HLB cartridges are commonly employed for this purpose. oup.com Again, Simvastatin acid-d6 is added prior to loading the sample onto the cartridge.
Protein Precipitation (PPT): This is a simpler and faster technique where a large volume of an organic solvent, such as acetonitrile (B52724), is added to the plasma to precipitate proteins. nih.gov While efficient, it may result in less clean extracts and more significant matrix effects compared to LLE or SPE.
During method development, different solvents, pH conditions, and extraction techniques are tested to maximize the recovery of both the analyte and the deuterated internal standard, ensuring that their recovery rates are equivalent and consistent. oup.comresearchgate.net
Effective chromatographic separation is crucial to resolve the analyte and its internal standard from endogenous matrix components that could interfere with quantification. Reversed-phase columns, such as C18, are typically used for the separation of simvastatin and simvastatin acid. nih.govoup.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to achieve optimal separation and enhance ionization. oup.comnih.gov
An ideal SIL internal standard should co-elute with the analyte. scispace.com This ensures that both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components at the exact same time. waters.com However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention times between the deuterated standard and the unlabeled analyte. waters.comwaters.com This effect is typically minor but must be evaluated during method development to ensure it does not compromise the accuracy of the quantification, especially if the peaks elute in a region of steep-changing ion suppression. myadlm.org
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. medpharmres.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and enhances specificity.
Electrospray ionization (ESI) is the most common ionization technique for this analysis. Interestingly, simvastatin (the lactone prodrug) and simvastatin acid often show optimal responses in different ionization polarities. Simvastatin is typically monitored in positive ion mode, frequently forming an ammonium adduct ([M+NH₄]⁺), while simvastatin acid is more sensitively detected in negative ion mode as a deprotonated molecule ([M-H]⁻). medpharmres.comoup.com Modern instruments can perform rapid polarity switching within a single chromatographic run to analyze both compounds simultaneously. oup.comnih.gov
The selection of appropriate MRM transitions is a critical step in method development. The transitions for simvastatin acid and its deuterated internal standard are optimized to produce the most stable and intense signal.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Simvastatin Acid | Negative ESI | 435.3 | 319.2 | oup.com |
| Simvastatin Acid-d6 | Negative ESI | 441.5 | 319.1 | oup.com |
| Simvastatin | Positive ESI | 436.3 ([M+NH₄]⁺) | 285.2 | oup.com |
Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability, as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.govfda.gov
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from multiple sources. unite.it |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. oup.comresearchgate.net |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). medpharmres.comoup.com |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Recovery of the analyte and IS should be consistent and reproducible, though not necessarily 100%. pharmacompass.com |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. | The IS-normalized matrix factor should have a CV% ≤15% across different lots of matrix. waters.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration of stability samples should be within ±15% of nominal concentration. japsonline.comresearchgate.net |
The use of Simvastatin acid-d6 is essential for meeting these criteria. For example, in the assessment of matrix effects , samples from different donors are analyzed. While the absolute signal intensity of the analyte may vary between donors, the ratio of the analyte to the co-eluting deuterated internal standard should remain constant, demonstrating that the method is free from differential matrix effects. waters.comresearchgate.netnih.gov Similarly, the internal standard corrects for variability in recovery and ensures the accuracy and precision of the measurements across the entire analytical run.
A critical consideration when using deuterated internal standards is the stability of the deuterium labels. sigmaaldrich.com The carbon-deuterium bond is generally stable; however, under certain conditions, deuterium atoms can be replaced by protons from the surrounding environment (e.g., solvents) in a process called back-exchange. acanthusresearch.comnih.govmdpi.com This is more likely to occur if the deuterium atoms are placed on heteroatoms (like oxygen or nitrogen) or on carbon atoms that are in chemically active positions. acanthusresearch.comsigmaaldrich.com
Loss of deuterium from the internal standard is a serious issue as it compromises the integrity of the assay. sigmaaldrich.com It would lead to a decrease in the measured concentration of the internal standard and, consequently, an overestimation of the analyte concentration. To evaluate this, stability experiments are performed where Simvastatin acid-d6 is incubated in various solutions (e.g., mobile phase, reconstituted sample matrix) for extended periods and at different temperatures. waters.com The sample is then analyzed by mass spectrometry to confirm that the isotopic purity of the standard remains unchanged and that there is no appearance of a signal corresponding to a partially or fully non-deuterated form. researchgate.net Careful selection of the deuterated standard, with labels in chemically stable positions, is paramount to prevent such issues. acanthusresearch.com
Rigorous Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effects, and Stability
Assessment of Cross-Talk between Labeled and Unlabeled Analytes
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as Simvastatin acid-d6 (ammonium), is the gold standard for accurate quantification. However, a potential issue that must be rigorously assessed during method validation is the phenomenon of "cross-talk". waters.com Cross-talk refers to the interference between the mass spectrometric signals of the analyte (Simvastatin acid) and its SIL internal standard (Simvastatin acid-d6). tandfonline.com This can occur in two primary ways: the labeled internal standard contributing to the signal of the unlabeled analyte, or the unlabeled analyte contributing to the signal of the labeled internal standard.
The assessment of cross-talk is a critical step to ensure the integrity of the quantitative data. The procedure typically involves the analysis of two specific types of samples:
Analyte-Free Matrix Spiked with Internal Standard at the Upper Limit of Quantification (ULOQ): A blank biological matrix (e.g., plasma) is spiked with Simvastatin acid-d6 (ammonium) at the highest concentration used in the calibration curve. This sample is then analyzed to monitor for any signal response in the mass transition channel of the unlabeled Simvastatin acid.
Analyte at ULOQ without Internal Standard: A blank matrix is spiked with the unlabeled Simvastatin acid at its ULOQ concentration, without the addition of the Simvastatin acid-d6 (ammonium) internal standard. The analysis of this sample checks for any signal contribution to the mass transition channel of the internal standard.
According to regulatory guidelines, the response of any interfering signal in these tests should be minimal. A common acceptance criterion is that the cross-talk signal must be less than 20% of the response observed for the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% of the response for the internal standard. bris.ac.uk Failure to adequately assess and control for cross-talk can lead to inaccurate and unreliable concentration measurements.
Methodological Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies
The use of Simvastatin acid-d6 (ammonium) as an internal standard is fundamental to conducting robust preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. These investigations in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com The accurate quantification of simvastatin's active metabolite, simvastatin acid, in biological matrices from these studies provides the critical data needed to model its behavior and predict its therapeutic window and effects in humans.
Use in Absolute Bioavailability and Bioequivalence Studies in Animal Models
Absolute bioavailability studies are designed to determine the fraction of an administered drug that reaches the systemic circulation unchanged. Bioequivalence studies are conducted to compare the rate and extent of absorption of two different formulations of the same drug. biomolther.org In both types of preclinical studies involving simvastatin, conducted in animal models such as rats or dogs, Simvastatin acid-d6 (ammonium) plays a pivotal role. biomolther.org
By serving as the internal standard in the LC-MS/MS analysis, it allows for the precise measurement of Simvastatin acid concentrations in plasma samples collected over time following drug administration. This concentration-time data is then used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) and the maximum observed concentration (Cmax). These parameters are the primary endpoints for determining both bioavailability and bioequivalence. The stability and near-identical chemical behavior of Simvastatin acid-d6 (ammonium) to the native analyte ensure the reliability of these crucial calculations.
Below is an interactive data table representing hypothetical data from a preclinical bioequivalence study in dogs, comparing a test and a reference formulation of simvastatin. The plasma concentrations of simvastatin acid were determined using an LC-MS/MS method with Simvastatin acid-d6 (ammonium) as the internal standard.
| Animal ID | Formulation | Time (hours) | Simvastatin Acid Conc. (ng/mL) |
|---|---|---|---|
| Dog-01 | Reference | 0.5 | 25.3 |
| Dog-01 | Reference | 1.0 | 48.7 |
| Dog-01 | Reference | 2.0 | 35.1 |
| Dog-01 | Reference | 4.0 | 15.8 |
| Dog-01 | Test | 0.5 | 27.1 |
| Dog-01 | Test | 1.0 | 51.2 |
| Dog-01 | Test | 2.0 | 36.9 |
| Dog-01 | Test | 4.0 | 16.5 |
Enabling Microdosing Study Methodologies in Drug Development
Microdosing represents an innovative approach in early-phase clinical drug development, where a sub-therapeutic dose of a drug candidate (typically less than 1/100th of the proposed therapeutic dose) is administered to human volunteers to evaluate its pharmacokinetic profile. This strategy aims to select the most promising drug candidates early, reducing the risk of failure in later, more expensive clinical trial phases.
A significant challenge in microdosing studies is the resulting extremely low concentrations of the drug and its metabolites in circulation, often in the picogram per milliliter (pg/mL) range. The ability to accurately quantify these trace levels is paramount. This is where the combination of highly sensitive LC-MS/MS instrumentation and the use of a high-purity SIL internal standard like Simvastatin acid-d6 (ammonium) becomes indispensable. The internal standard is crucial for correcting any analyte loss during sample processing and for normalizing instrumental variability, which are magnified when working at such low concentrations. The use of Simvastatin acid-d6 (ammonium) ensures that the bioanalytical method has the required sensitivity, accuracy, and precision to generate reliable pharmacokinetic data from microdosing studies, thereby facilitating informed decisions in the drug development pipeline.
Addressing Challenges in Bioanalytical Quantification in Complex Biological Matrices
Quantifying low concentrations of analytes in complex biological matrices such as plasma, blood, or tissue homogenates presents significant bioanalytical challenges. simbecorion.com The most prominent of these is the "matrix effect," where endogenous components of the sample co-eluting with the analyte can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. bioanalysisjournal.com This can severely compromise the accuracy and precision of the analytical method.
The use of a stable isotope-labeled internal standard that is chemically and physically almost identical to the analyte is the most effective strategy to mitigate matrix effects. tandfonline.com Simvastatin acid-d6 (ammonium) co-elutes chromatographically with the unlabeled Simvastatin acid, meaning it is exposed to the exact same interfering matrix components at the same time. bris.ac.uk Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is effectively normalized. This ratio is then used for quantification, resulting in a robust and reliable measurement that is independent of the variable matrix effects between different samples or individuals. This approach ensures that the reported concentrations accurately reflect the true amount of the analyte in the biological sample.
The following interactive table demonstrates how Simvastatin acid-d6 (ammonium) compensates for matrix effects in plasma samples from different sources.
| Plasma Lot | Analyte Peak Area | IS Peak Area (Simvastatin acid-d6) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Lot A (Low Suppression) | 125,000 | 250,000 | 0.500 | 10.0 |
| Lot B (High Suppression) | 63,000 | 126,000 | 0.500 | 10.0 |
| Lot C (Enhancement) | 180,000 | 360,000 | 0.500 | 10.0 |
Quality Control and Reference Standard Development for Isotope Labeled Simvastatin Acid
Establishing Simvastatin (B1681759) Acid-d6 (Ammonium) as a Certified Reference Material (CRM)
A Certified Reference Material (CRM) represents the highest quality standard. It is characterized using a metrologically valid procedure for one or more properties and is issued with a certificate detailing the property value, its associated uncertainty, and its metrological traceability. Establishing Simvastatin acid-d6 (ammonium) as a CRM involves a thorough evaluation of its identity, purity, and stability. Manufacturers of CRMs typically operate under the highest quality standards, such as being double accredited to ISO 17034 and ISO/IEC 17025.
Metrological traceability is the ability to relate a measurement result to a reference through a documented, unbroken chain of calibrations, with each step contributing to the measurement uncertainty. This process establishes a clear and unbroken link to a recognized standard, such as the International System of Units (SI). For Simvastatin acid-d6 (ammonium), its traceability is established through a documented calibration hierarchy, ensuring that the certified value is reliable.
Table 1: Key Parameters in the Uncertainty Budget for Simvastatin Acid-d6 (Ammonium) CRM
| Source of Uncertainty | Description |
| Purity Assessment | Uncertainty linked to determining the material's purity, often using methods like quantitative NMR (qNMR) or a mass balance approach. |
| Characterization | Uncertainty from analytical techniques used to confirm the compound's identity and structure, such as mass spectrometry and NMR spectroscopy. |
| Homogeneity | The variation in the property value observed among different units of the CRM. |
| Stability | Uncertainty related to the potential degradation of the material over time and under various storage conditions. |
| Weighing and Dilution | Uncertainties associated with the gravimetric and volumetric preparations of solutions during analysis. |
For a batch of Simvastatin acid-d6 (ammonium) to be a dependable CRM, it must be proven to be both homogeneous and stable.
Homogeneity testing confirms that each unit of the CRM contains the same amount of the analyte, within the stated uncertainty. This is typically assessed by analyzing a statistically significant number of randomly selected units from the batch. Statistical methods, such as analysis of variance (ANOVA), are used to evaluate if there are any significant differences between units. The goal is to ensure that any sample taken is representative of the entire batch.
Stability studies are performed to determine the appropriate storage conditions and shelf-life of the CRM. These studies involve analyzing the material at set time intervals under different conditions (e.g., temperature, light exposure) to monitor for degradation. Both short-term stability, relevant for transport, and long-term stability for storage are evaluated to ensure the material remains unchanged over time.
Table 2: Illustrative Data from a Hypothetical Stability Study of Simvastatin Acid-d6 (Ammonium)
| Time (Months) | Storage Condition | Measured Purity (%) |
| 0 | -20°C | 99.9 ± 0.1 |
| 6 | -20°C | 99.8 ± 0.1 |
| 12 | -20°C | 99.9 ± 0.2 |
| 12 | 4°C | 98.7 ± 0.2 |
| 12 | 25°C | 95.5 ± 0.3 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Role in Interlaboratory Method Validation and Harmonization
The availability of a well-characterized CRM like Simvastatin acid-d6 (ammonium) is vital for validating and harmonizing analytical methods across different laboratories. When various labs use the same CRM, they can ensure their measurement results are comparable, which leads to greater consistency and reliability in scientific data.
Interlaboratory studies, or proficiency tests, frequently use CRMs to evaluate and compare the performance of participating laboratories. In these studies, each lab receives a sample containing a known quantity of the analyte, as determined by the CRM. The labs' results are then compared against the certified value. This process helps identify any systematic biases or inaccuracies in the analytical methods being used, thereby fostering the harmonization of these methods. The use of an isotope-labeled internal standard such as Simvastatin acid-d6 (ammonium) is particularly beneficial in these scenarios as it helps to minimize matrix effects and other sources of analytical variability, leading to a more accurate evaluation of laboratory performance.
Emerging Research Applications and Future Directions of Deuterated Analogs in Drug Research
Integration of Deuterated Simvastatin (B1681759) Acid in Advanced Drug-Drug Interaction Studies (Methodological Focus)
The assessment of drug-drug interactions (DDIs) is a critical component of drug development, ensuring the safety and efficacy of new therapeutic agents when co-administered with other medications. nih.govnih.gov Simvastatin, a widely prescribed cholesterol-lowering drug, is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to numerous DDIs. nih.govdovepress.com The use of stable isotope-labeled compounds, such as Simvastatin acid-d6, has fundamentally improved the precision and reliability of the analytical methods used in these studies.
Methodologically, Simvastatin acid-d6 serves as an ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically identical to the analyte (simvastatin acid) but has a different mass due to the six deuterium (B1214612) atoms, it co-elutes and experiences similar ionization and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate quantification of the parent drug in complex biological matrices like plasma or serum, which is often a challenge in DDI studies where multiple compounds are present.
The integration of deuterated standards mitigates variability from sample extraction, processing, and instrumental analysis. By calculating the ratio of the analyte signal to the internal standard signal, researchers can correct for sample loss and fluctuations in instrument response, leading to more robust and reproducible pharmacokinetic data. This precision is paramount when trying to detect subtle but clinically significant changes in a drug's concentration caused by an interacting compound. For instance, a study evaluating the effect of a potent CYP3A4 inhibitor on simvastatin would rely on this method to accurately quantify the increase in simvastatin exposure. dovepress.com
Table 1: Comparison of Methodologies for Drug-Drug Interaction (DDI) Studies
| Feature | Traditional Method (e.g., UV-HPLC) | Advanced Method (LC-MS/MS with Deuterated IS) |
|---|---|---|
| Internal Standard | A structurally similar but different molecule. | Stable isotope-labeled version of the analyte (e.g., Simvastatin acid-d6). |
| Specificity | Lower; potential for interference from metabolites or other drugs. | High; distinguishes analyte from other compounds based on mass-to-charge ratio. |
| Sensitivity | Moderate to low. | Very high; allows for quantification at low concentrations. |
| Matrix Effect | Significant potential for ion suppression or enhancement, leading to inaccuracy. | Largely corrected for, as the IS and analyte are affected similarly. |
| Accuracy & Precision | Lower, more susceptible to analytical variability. | High, providing more reliable pharmacokinetic parameters. |
| Application | Suitable for simpler assays with fewer interacting substances. | Gold standard for complex DDI studies in biological matrices. |
Advancements in High-Throughput Screening Methodologies Employing Labeled Standards
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for their biological activity. bmglabtech.comnih.gov This process involves automation, robotics, and sensitive detection methods to identify "hits" that can be developed into new drugs. biobide.comyoutube.com The integration of labeled standards, including deuterated compounds, into HTS workflows has significantly enhanced the quality and reliability of the data generated.
In HTS assays, particularly those focused on drug metabolism and pharmacokinetics (DMPK), labeled standards are used to ensure the accuracy of automated analytical measurements. nih.gov For example, when screening a library of compounds for their potential to inhibit simvastatin metabolism, Simvastatin acid-d6 would be used as the internal standard in the LC-MS/MS analysis at the end of the assay. The process typically involves incubating the parent drug with liver microsomes (containing metabolic enzymes) and the test compounds in multi-well plates (e.g., 96 or 384 wells). nih.govbiobide.com After the incubation period, the reaction is stopped, and the samples are prepared for analysis.
The use of deuterated standards in this automated environment provides several advantages:
Increased Precision: It allows for accurate quantification across a large number of samples, minimizing plate-to-plate and well-to-well variability.
Streamlined Workflow: The robustness of the method reduces the need for extensive sample cleanup, which is crucial for maintaining high throughput.
Reliable Hit Identification: By ensuring data accuracy, the methodology reduces the rate of false positives and false negatives, allowing researchers to more confidently identify true inhibitors or inducers of drug metabolism. bmglabtech.com
Table 2: Role of Labeled Standards in a High-Throughput Screening Workflow
| HTS Step | Description | Role of Deuterated Labeled Standard |
|---|---|---|
| 1. Assay Preparation | Test compounds, substrate (e.g., simvastatin), and enzymes are dispensed into multi-well plates. | Not directly involved in this step. |
| 2. Incubation | Plates are incubated to allow for the metabolic reaction to occur. | Not directly involved in this step. |
| 3. Reaction Quenching | A "stop solution" is added to halt the enzymatic reaction. | The deuterated standard (e.g., Simvastatin acid-d6) is added along with the stop solution to all wells. |
| 4. Sample Analysis | Samples are analyzed, typically by an automated LC-MS/MS system. | Serves as the internal standard for accurate quantification of the remaining substrate or formed metabolite. |
| 5. Data Processing | Automated software calculates the extent of metabolism and identifies "hits." | The standard's signal is used to normalize the analyte's signal, ensuring the reliability of the final data. bmglabtech.com |
Computational Chemistry and Modeling of Isotope Effects on Drug Disposition and Reactivity
The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, a phenomenon known as the Kinetic Isotope Effect (KIE). researchgate.net A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, metabolic reactions that involve the cleavage of this bond can be slowed down. researchgate.net Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding these isotope effects on drug disposition and reactivity before a compound is even synthesized. steeronresearch.com
Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can model the interaction between a drug molecule and a metabolic enzyme (like CYP3A4) at the atomic level. steeronresearch.com These models can identify the specific C-H bonds on a molecule that are most susceptible to enzymatic oxidation—so-called "soft spots." By computationally modeling the reaction pathway for both the deuterated and non-deuterated versions of a drug, researchers can predict the magnitude of the KIE. nih.gov
This predictive power is crucial for several reasons:
Rational Drug Design: It allows medicinal chemists to strategically place deuterium atoms at metabolic hotspots to slow down metabolism, potentially improving a drug's half-life or reducing the formation of toxic metabolites. researchgate.net
Resource Optimization: By predicting the impact of deuteration in silico, companies can prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net
Mechanistic Insight: These models provide a deeper understanding of the enzymatic mechanisms and transition states involved in drug metabolism. nih.govyoutube.com
Table 3: Computational Models for Predicting Isotope Effects
| Computational Method | Primary Function | Application to Deuterated Drugs |
|---|---|---|
| Quantum Mechanics (QM) | Calculates the electronic structure and energy of molecules to model chemical reactions. steeronresearch.com | Predicts the strength of C-H vs. C-D bonds and calculates the activation energy for bond cleavage, allowing for KIE prediction. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. steeronresearch.com | Models how a drug (deuterated or not) fits and moves within the active site of a metabolic enzyme, providing insight into binding affinity and orientation. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity or property. | Can be trained with experimental data to predict how deuteration at various positions might affect pharmacokinetic properties like clearance. researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features in a molecule required for its biological activity. | Helps ensure that deuterium substitution does not negatively impact the drug's interaction with its therapeutic target. researchgate.net |
Future Prospects of Deuterium Labeling in Preclinical Drug Development Research
The application of deuterium labeling in drug research is poised for significant growth, moving beyond its role in analytical chemistry to become a central strategy in therapeutic agent design. datahorizzonresearch.com The success of FDA-approved deuterated drugs has demonstrated the clinical viability of leveraging the KIE to create improved medicines. nih.gov The future prospects in preclinical development are multifaceted and promising.
One of the key future directions is the routine use of "precision deuteration" early in the drug discovery pipeline. nih.gov Instead of being an afterthought, deuterium will be considered a fundamental tool for optimizing lead compounds. This approach aims to enhance a drug's metabolic profile, potentially leading to lower, less frequent dosing and an improved safety profile by minimizing the production of reactive metabolites. nih.govscienceopen.com
Furthermore, advancements in synthetic chemistry are making the creation of deuterated compounds more efficient and cost-effective, which will accelerate their adoption. datahorizzonresearch.com As analytical instrumentation continues to improve in sensitivity, the demand for high-purity stable isotope-labeled standards like Simvastatin acid-d6 will also increase for use in microdosing studies and advanced metabolic profiling. The global market for deuterium-labeled compounds is expected to expand significantly, driven by rising investment in pharmaceutical R&D and the growing emphasis on personalized medicine. datahorizzonresearch.com
Table 4: Future Applications of Deuterium Labeling in Preclinical Research
| Application Area | Expected Benefit | Rationale |
|---|---|---|
| Lead Optimization | Improved pharmacokinetic profiles (e.g., longer half-life, lower clearance). | Strategic deuteration at metabolic "soft spots" slows down metabolism via the Kinetic Isotope Effect. researchgate.netnih.gov |
| Toxicity Reduction | Decreased formation of reactive or toxic metabolites. | Shifting the metabolic pathway away from toxic routes by blocking them with deuterium. scienceopen.com |
| Bioavailability Enhancement | Increased systemic exposure after oral administration. | Reducing first-pass metabolism in the gut wall and liver. |
| Targeted Drug Delivery | Improved selectivity for specific metabolic pathways or tissues. | Modifying metabolism to favor the formation of a desired active metabolite. |
| Advanced Bioanalysis | Enabling highly sensitive studies of drug disposition. | Use as internal standards in cutting-edge analytical techniques for microdosing and metabolite identification. datahorizzonresearch.com |
Q & A
Q. How is Simvastatin acid-d6 (ammonium) synthesized, and what methodological optimizations are critical for high yield?
Methodological Answer: The synthesis involves converting monacolin J acid (substrate) through selective esterification with 2,2-dimethylbutyric acid-2-sulfhydrylethoxyacetyl chloride, followed by ammonolysis to form the ammonium salt. Key optimizations include controlling reaction pH (6.5–7.5) and temperature (20–25°C) during ammonolysis to prevent hydrolysis of the lactone ring. Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity .
Q. What analytical techniques are validated for confirming the structural integrity of Simvastatin acid-d6 (ammonium)?
Methodological Answer: Structural confirmation requires a combination of:
- High-resolution LC-MS to verify the molecular ion peak ([M+H]⁺ at m/z 436.3) and deuterium incorporation (6 deuterium atoms, confirmed by isotopic abundance ratios) .
- ¹H/¹³C NMR to identify shifts in the hydroxy acid moiety (e.g., absence of lactone-related protons) and deuterium labeling at C-3, C-5, and methyl groups .
- USP-compliant chromatographic purity testing using reverse-phase HPLC (C18 column, acetonitrile-phosphate buffer gradient) to quantify impurities (<0.5%) .
Q. How do researchers ensure isotopic purity of the deuterated form in Simvastatin acid-d6 (ammonium)?
Methodological Answer: Isotopic purity (>98% deuterium) is assessed via:
- Mass spectrometry : Compare experimental isotopic distributions with theoretical patterns for d6-labeled compounds. Deviations >2% indicate incomplete deuteration .
- ²H-NMR : Detect residual protium signals in deuterated positions (e.g., methyl groups at δ 0.85–1.10 ppm). Suppression of these peaks confirms successful labeling .
Advanced Research Questions
Q. How can contradictions in chromatographic purity data between USP standards and newer LC-MS methods be resolved?
Methodological Answer: Discrepancies often arise from differences in detection limits (UV vs. MS). To reconcile
- Cross-validate methods : Run parallel analyses using USP HPLC (UV detection at 238 nm) and LC-MS (ESI+ mode). MS identifies co-eluting impurities undetected by UV .
- Spike studies : Add known impurities (e.g., lovastatin derivatives) to assess method sensitivity. USP methods may miss trace impurities (<0.1%) detectable by MS .
Q. What experimental strategies improve stability studies of Simvastatin acid-d6 (ammonium) under varying pH and temperature?
Methodological Answer: Stability protocols should include:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products (e.g., lactone reformation) via LC-MS .
- Long-term storage testing : Store samples at –20°C (dry, argon atmosphere) and assess deuterium retention annually using ²H-NMR. Hydrolysis risks increase above pH 7.0 .
Q. How can researchers optimize assays to quantify trace impurities (e.g., lovastatin derivatives) in Simvastatin acid-d6 (ammonium)?
Methodological Answer:
- LC-MS/MS with MRM : Use transitions like m/z 419.2 → 199.1 for lovastatin acid and m/z 436.3 → 285.1 for the target compound. Lower detection limits to 0.01% using optimized collision energies .
- Calibration curves : Prepare impurity standards in the range of 0.01–1.0 µg/mL. Use matrix-matched calibration to account for matrix effects from the ammonium counterion .
Q. What methodologies address challenges in synthesizing deuterated analogs without isotopic scrambling?
Methodological Answer: To prevent scrambling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
